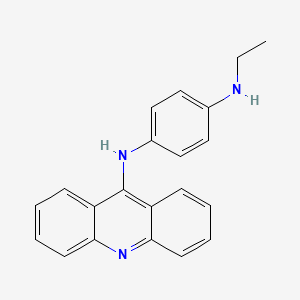
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is an organic compound with the molecular formula C21H19N3 It is known for its unique structure, which combines an acridine moiety with an ethyl-substituted benzene diamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with ethyl-substituted benzene diamines. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-N-ethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which can result in cell death, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl)butanamide: Contains additional chloro and butanoyl groups.
Uniqueness
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is unique due to its specific combination of acridine and ethyl-substituted benzene diamine, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
特性
CAS番号 |
75775-99-4 |
|---|---|
分子式 |
C21H19N3 |
分子量 |
313.4 g/mol |
IUPAC名 |
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24) |
InChIキー |
PCCJXCJNMRZFPH-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
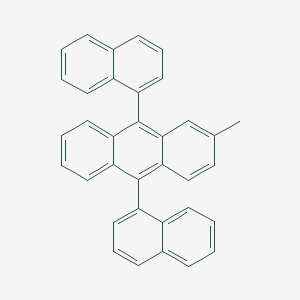
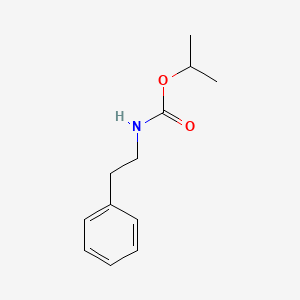

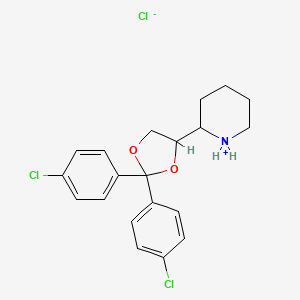
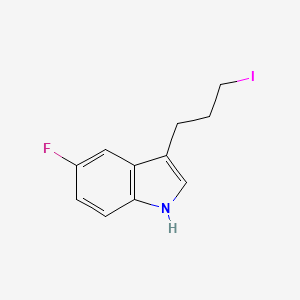
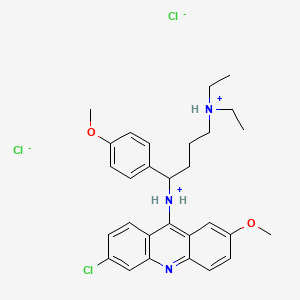
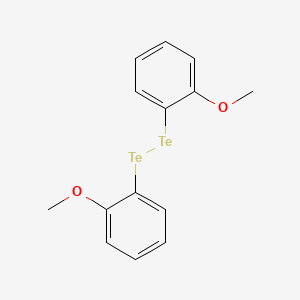
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
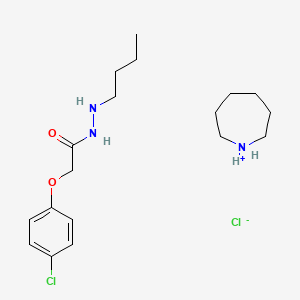
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
